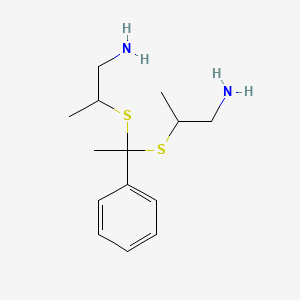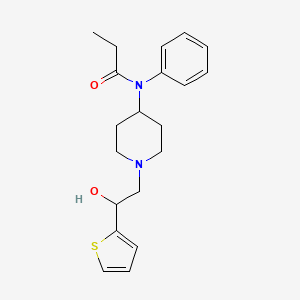
beta-Hydroxythiofentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Hydroxythiofentanyl: is an opioid analgesic that is an analog of fentanyl. This compound has effects and side effects similar to fentanyl, including itching, nausea, and potentially serious respiratory depression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxythiofentanyl involves the reaction of 2-thiophen-2-yl-ethanol with 4-piperidone to form the intermediate compound. This intermediate is then reacted with phenylpropanoyl chloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general approach involves standard organic synthesis techniques under controlled conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Hydroxythiofentanyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Beta-Hydroxythiofentanyl has been studied for its analgesic properties and its potential use in pain management. It is also used in research to understand the structure-activity relationship of fentanyl analogs and their interactions with opioid receptors .
Mecanismo De Acción
Beta-Hydroxythiofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase activity and the modulation of ion channels .
Comparación Con Compuestos Similares
Fentanyl: Beta-Hydroxythiofentanyl is an analog of fentanyl and shares similar pharmacological properties.
Sufentanil: Another potent opioid analgesic with a similar structure.
Thiafentanil: A fentanyl analog with a thiophene ring
Uniqueness: this compound is unique due to the presence of a hydroxyl group and a thiophene ring, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs .
Propiedades
Número CAS |
1474-34-6 |
|---|---|
Fórmula molecular |
C20H26N2O2S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N2O2S/c1-2-20(24)22(16-7-4-3-5-8-16)17-10-12-21(13-11-17)15-18(23)19-9-6-14-25-19/h3-9,14,17-18,23H,2,10-13,15H2,1H3 |
Clave InChI |
GLAAETOTOUGGSB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


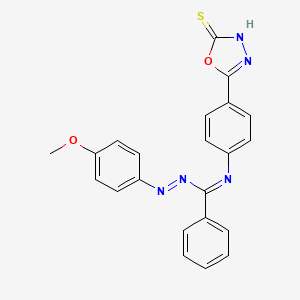
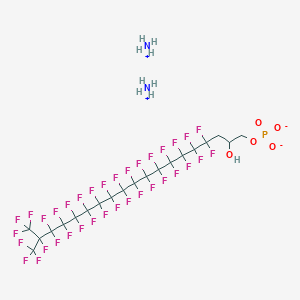
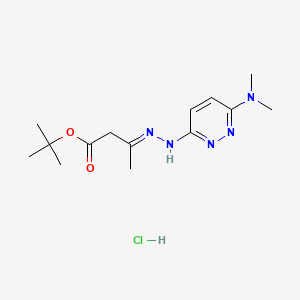
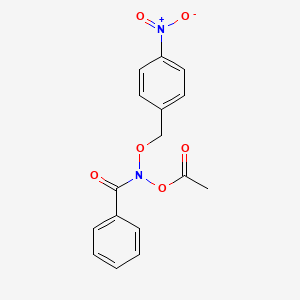
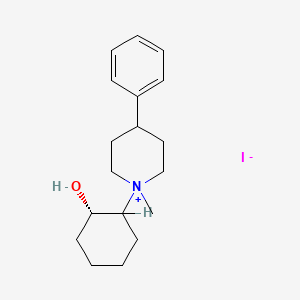
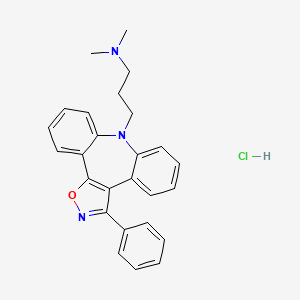

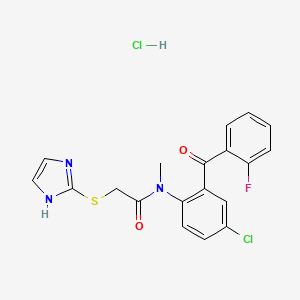
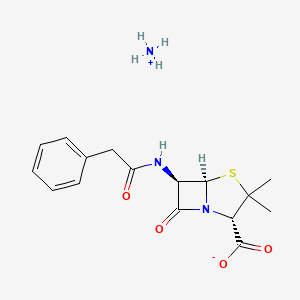
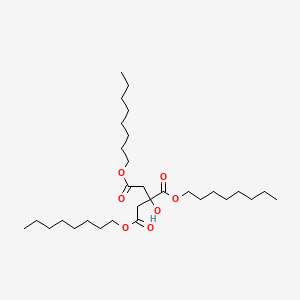
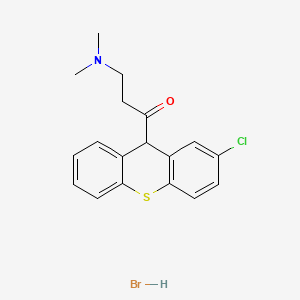
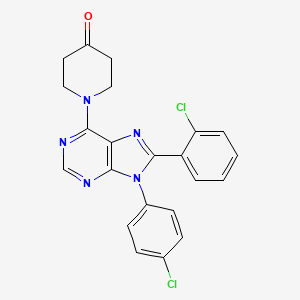
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
